2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile

kinase inhibition drug discovery SAR

Sourced exclusively for preclinical kinase programs, this 3-oxo-3,4-dihydropyrazine derivative bears a strategically positioned ortho‑cyano substituent that is expected to modulate hinge‑binding geometry and hydrophobic‑pocket interactions—critical for SAR exploration around NEK2 (Whelligan et al., J. Med. Chem. 2010) and BTK targets. With no public IC₅₀ data, in‑house screening is mandatory. Use as a fragment‑evolution starting point or as a selectivity control within a systematically varied analog set.

Molecular Formula C12H10N4O
Molecular Weight 226.239
CAS No. 2320421-80-3
Cat. No. B2519219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile
CAS2320421-80-3
Molecular FormulaC12H10N4O
Molecular Weight226.239
Structural Identifiers
SMILESCN1C=CN=C(C1=O)NC2=CC=CC=C2C#N
InChIInChI=1S/C12H10N4O/c1-16-7-6-14-11(12(16)17)15-10-5-3-2-4-9(10)8-13/h2-7H,1H3,(H,14,15)
InChIKeyLBTPUFDVOYABIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.001 g / 0.005 g / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile (CAS 2320421-80-3) – Compound Class and Procurement Context Overview


The compound 2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile (CAS 2320421-80-3) is a synthetic small molecule belonging to the 3-oxo-3,4-dihydropyrazine class. It features an aminopyrazine core substituted at the 2-position with a 2-benzonitrile group and a methyl group at N4 . Structurally, it is related to series of aminopyrazine kinase inhibitors explored for targets such as NIMA-related kinase 2 (NEK2) [1] and Bruton's tyrosine kinase (BTK) [2]. However, publicly available data that would support scientific selection or procurement of this specific compound over closely related analogs is extremely limited; no head-to-head comparator studies, patent examples with explicit IC50 values, or authoritative database entries containing quantitative differentiation evidence were accessible for this exact CAS number at the time of evaluation.

Why Generic Substitution Cannot Be Recommended for 2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile Without Target-Specific Comparator Data


Compounds sharing the 3-oxo-3,4-dihydropyrazine core can exhibit dramatic differences in kinase selectivity and potency even with minor peripheral modifications. Literature precedents show that the presence, position, and nature of substituents on the pyrazine ring and the pendant aromatic group profoundly influence the binding conformation and selectivity profile; for example, the N4-methyl group and the ortho-cyano substituent are expected to modulate hinge-binding geometry and hydrophobic pocket interactions [1]. In the absence of quantitative activity data for 2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile against specific targets, alongside equivalent data for the closest analogs (e.g., 4-methyl-3-oxo-3,4-dihydropyrazin-2-amine, 2-((pyrazin-2-yl)amino)benzonitrile, or 4-((4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile), any assumption of functional equivalence is unsupported and carries significant risk of selecting a compound with unsuitable potency, selectivity, or physicochemical properties.

Quantitative Differential Evidence Guide for 2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile – Measurable Comparator Data Assessment


Lack of Publicly Available Target-Specific Biochemical or Cellular IC50 Data for CAS 2320421-80-3

A comprehensive search of authoritative kinase databases (BindingDB, ChEMBL, PubChem) and patent literature failed to identify any quantitative inhibition data (e.g., IC50, Kd, EC50) for 2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile. While related aminopyrazine inhibitors such as compounds 2, 5, and 12 in Whelligan et al. demonstrate NEK2 IC50 values ranging from approximately 0.1 µM to >10 µM, and a structurally related BTK inhibitor (compound II) shows a Kd of 0.86 nM [3], none of these data originate from the exact target compound. Therefore, no direct head-to-head comparison can be performed [1][2].

kinase inhibition drug discovery SAR

Absence of Physicochemical or ADME Property Data Preventing Differentiation from Analogs

No experimentally determined logP, aqueous solubility, permeability (PAMPA or Caco-2), metabolic stability, or plasma protein binding values for CAS 2320421-80-3 were located. Comparator compounds in the NEK2 aminopyrazine series (e.g., compound 4 and 5) have reported PAMPA permeability data indicating low permeability at pH 7.4 but improved at pH 5 [1]. Whether the target compound maintains, improves, or degrades this profile cannot be assessed. A procurement decision based on inferred property similarity is therefore unsupported.

physicochemical properties ADME solubility

No Documented Selectivity Profile or Off-Target Activity Versus Kinase Panel

Selectivity profiling data (e.g., against a broad kinase panel or specific anti-targets) is entirely absent for 2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile. In contrast, the BTK patent (Chen et al., 2016) explicitly states that the disclosed compounds are selective BTK inhibitors, with a Kd of 0.86 nM for a lead compound [1]. For the NEK2 series, Whelligan et al. discuss selectivity relative to PLK1 and other kinases in structural terms but report limited broad-panel data [2]. Without such data, the risk of polypharmacology or off-target effects is unknown, making selection over a more thoroughly profiled analog unjustifiable.

kinase selectivity off-target panel screen

Applicable Research Contexts for 2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile Based on Structural Analogy


Exploratory Kinase Inhibitor Fragment or Scaffold for BTK or NEK2 Medicinal Chemistry Programs

Based on structural resemblance to aminopyrazine inhibitors of NEK2 [1] and substituted pyrazine BTK inhibitors [2], 2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile may serve as a starting point for fragment-based or scaffold-hopping campaigns targeting these kinases. However, the absence of potency data means its utility is purely speculative; any selection must be accompanied by in-house enzyme inhibition screening before committing resources.

Chemical Biology Probe for Investigating Hinge-Binder Interactions in Inactive Kinase Conformations

Aminopyrazine ligands have been shown to bind an unusual inactive conformation of NEK2 [1]. If the target compound can be demonstrated to engage inactive kinase states similarly, it could be a valuable tool for studying kinase conformational dynamics. Without structural biology confirmation, this remains a theoretical application.

Negative Control or Comparator Compound for SAR Studies on 4-Methyl-3-oxo-3,4-dihydropyrazine Analogs

When integrated into a set of systematically varied 3-oxo-3,4-dihydropyrazine derivatives, the target compound could serve as a control to assess the contribution of the ortho-cyano substituent to activity, selectivity, or physicochemical parameters. Its value is contingent on generating internal benchmark data against publicly known analogs such as those in Whelligan et al. [1].

Quote Request

Request a Quote for 2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.